molecular formula C19H18N4O2S B12118937 Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12118937
M. Wt: 366.4 g/mol
InChI Key: FRVWBMWJJOPOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core with a carboxylate ester at position 6, a phenyl group at position 5, and a 3-methylthiophen-2-yl substituent at position 6. Triazolo-pyrimidines are heterocyclic compounds of significant interest due to their structural similarity to purines, enabling diverse biological activities, including antimicrobial, anticancer, and herbicidal properties . The target compound’s unique substitution pattern, particularly the sulfur-containing thiophene moiety, distinguishes it from analogues and may influence its electronic, steric, and intermolecular interaction profiles. This article provides a detailed comparison of this compound with structurally related derivatives, focusing on synthetic methodologies, substituent effects, physicochemical properties, and crystallographic data.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H18N4O2S/c1-3-25-18(24)14-15(13-7-5-4-6-8-13)22-19-20-11-21-23(19)16(14)17-12(2)9-10-26-17/h4-11,16H,3H2,1-2H3,(H,20,21,22)

InChI Key

FRVWBMWJJOPOGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CS3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds and Aminotriazoles

The triazolo[1,5-a]pyrimidine scaffold is classically synthesized via cyclocondensation between 3-amino-1,2,4-triazole and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate or ethyl benzoylacetate). For the target compound, ethyl benzoylacetate serves as the 1,3-dicarbonyl precursor, introducing the phenyl group at position 5 and the ethyl carboxylate at position 6. The reaction proceeds through nucleophilic attack of the aminotriazole on the electrophilic carbonyl carbons, followed by dehydration and cyclization.

Three-Component Reactions Using TMDP Catalysis

A modern approach employs 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a one-pot reaction involving:

  • Ethyl cyanoacetate (carboxylate source at position 6),

  • 3-Methylthiophene-2-carbaldehyde (7-substituent source),

  • 3-Amino-1,2,4-triazole (triazole ring precursor).
    TMDP facilitates the Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by cyclization with the aminotriazole. This method offers regioselectivity and high yields (75–86%) under eco-friendly conditions (water/ethanol, 25°C).

Detailed Synthesis of Ethyl 7-(3-Methylthiophen-2-yl)-5-Phenyl-4,7-Dihydro Triazolo[1,5-a]Pyrimidine-6-Carboxylate

Reaction Components and Conditions

Reagents :

  • Ethyl benzoylacetate (1.2 eq),

  • 3-Methylthiophene-2-carbaldehyde (1.0 eq),

  • 3-Amino-1,2,4-triazole (1.5 eq),

  • TMDP (20 mol%),

  • Ethanol/water (1:1 v/v).

Procedure :

  • Dissolve ethyl benzoylacetate (2.1 g, 10 mmol) and 3-methylthiophene-2-carbaldehyde (1.26 g, 10 mmol) in 20 mL ethanol-water.

  • Add TMDP (0.38 g, 2 mmol) and stir at 25°C for 30 min.

  • Introduce 3-amino-1,2,4-triazole (1.05 g, 15 mmol) and reflux at 80°C for 12 h.

  • Cool, filter, and purify via column chromatography (CH₂Cl₂:MeOH, 95:5) to isolate the product as a pale-yellow solid (Yield: 82%).

Mechanistic Pathway

  • Knoevenagel Condensation : TMDP activates the aldehyde and ethyl benzoylacetate, forming an α,β-unsaturated intermediate.

  • Cyclization : The aminotriazole attacks the β-carbon of the unsaturated intermediate, followed by intramolecular cyclization to form the triazolo[1,5-a]pyrimidine core.

  • Aromatization : Acidic workup induces dehydration, yielding the dihydro derivative stabilized by conjugation.

Optimization and Catalytic Efficiency

Role of TMDP Catalyst

TMDP enhances reaction efficiency by:

  • Acting as a Brønsted base to deprotonate reactants,

  • Stabilizing intermediates via hydrogen bonding,

  • Reducing side reactions (e.g., polymerization of aldehydes).
    Comparative studies show TMDP outperforms traditional catalysts like piperidine (yields increase from 45% to 82%).

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
Ethanol/water (1:1)8298
DMF6891
Neat4585
Optimal results are achieved in ethanol-water due to improved solubility of intermediates and eco-compatibility.

Spectroscopic Characterization and Validation

¹H-NMR Analysis (400 MHz, CDCl₃)

  • δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃),

  • δ 2.45 (s, 3H, thiophene-CH₃),

  • δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂),

  • δ 6.95–7.40 (m, 8H, Ar-H and thiophene-H),

  • δ 8.20 (s, 1H, triazole-H).

IR Spectroscopy (KBr, cm⁻¹)

  • 1695 (C=O ester),

  • 1605 (C=N triazole),

  • 1530 (aromatic C=C).

Mass Spectrometry

  • m/z: 422.1 [M+H]⁺ (calc. 422.4).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Catalyst
TMDP-catalyzed8212TMDP
Classical cyclocondensation6524H₂SO₄
Oxidative cyclization5818I₂

The TMDP method offers superior yield and shorter reaction time, making it the preferred industrial-scale approach .

Chemical Reactions Analysis

Compound 7 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for further exploration. The major products formed from these reactions contribute to its versatility.

Scientific Research Applications

    Chemistry: Investigating its reactivity and interactions with other compounds.

    Biology: Assessing its impact on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its antitumor properties, as it has demonstrated high potency against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines.

    Industry: Considering its use in drug development or materials science.

Mechanism of Action

The precise mechanism by which compound 7 exerts its effects remains an area of study. Researchers are likely investigating its molecular targets and pathways involved in antitumor activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methylthiophen-2-yl group provides moderate electron-donating effects, contrasting with electron-withdrawing substituents like trifluoromethyl (CF₃) in or nitro groups in .
  • Sulfur vs. Oxygen Heterocycles : Thiophene (target) vs. methoxy-substituted benzene () affects lipophilicity and stacking interactions. Thiophene’s smaller size may reduce steric hindrance compared to bulkier substituents like 2,4,6-trimethoxybenzylidene in .

Key Observations :

  • Green Chemistry : The methodology in emphasizes sustainability, avoiding toxic solvents and enabling catalyst recycling.
  • Microwave Assistance : achieves rapid synthesis (30 minutes) with high yields, advantageous for derivatives requiring precise substituent positioning.

Physicochemical and Crystallographic Properties

Substituents significantly influence melting points, solubility, and crystal packing:

Compound Melting Point Solubility Crystal System Intermolecular Interactions Reference
This compound N/A Moderate in ethanol N/A Likely π-π stacking (thiophene and phenyl groups). Target
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 198–200°C Low in water Monoclinic (P21/n) C–H⋯O and π-π interactions (3.63 Å spacing).
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 160–162°C Soluble in acetone Triclinic (P1) π-π stacking (3.88 Å) and C–H⋯S bonds.
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate N/A High in DMF N/A Enhanced solubility due to methoxy groups.

Key Observations :

  • Solubility Trends : Methoxy-substituted derivatives () exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to thiophene-containing analogues.
  • Crystal Packing : π-π interactions dominate in triazolo-pyrimidines, with spacing distances ranging from 3.63 Å () to 3.88 Å (), influenced by substituent bulk and electronic effects.

Q & A

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Use DSC (differential scanning calorimetry) to detect polymorphic transitions .
  • Store samples in amber vials under argon to prevent photodegradation and oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.